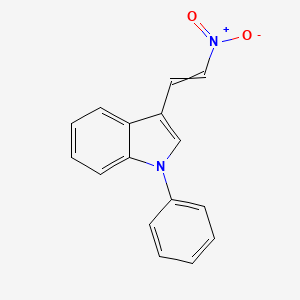
3-(2-Nitroethenyl)-1-phenylindole
Cat. No. B8711149
Key on ui cas rn:
63050-02-2
M. Wt: 264.28 g/mol
InChI Key: JHTQRJSIADSEBT-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04478750
Procedure details


120 g 1-phenylindole-3-carboxaldehyde and 16.2 g ammonium acetate are heated under reflux in 406 ml nitromethane for 5 hours. The mixture is cooled, diluted with ether to give 3-(2-nitroethenyl)-1-phenylindole, m.p. 154°-155°.




Name
3-(2-nitroethenyl)-1-phenylindole
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([CH:16]=O)=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+].[N+:23]([CH3:26])([O-:25])=[O:24]>CCOCC>[N+:23]([CH:26]=[CH:16][C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:8]=1)([O-:25])=[O:24] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1C=C(C2=CC=CC=C12)C=O
|
|
Name
|
|
|
Quantity
|
16.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Step Two
|
Name
|
|
|
Quantity
|
406 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
Outcomes


Product
|
Name
|
3-(2-nitroethenyl)-1-phenylindole
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=CC1=CN(C2=CC=CC=C12)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
